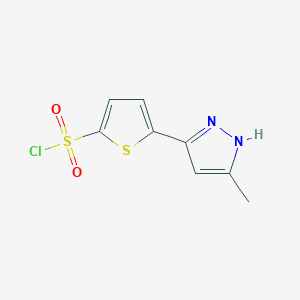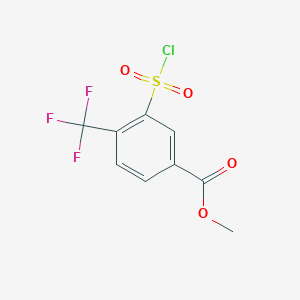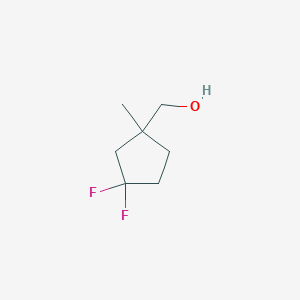
(3,3-Difluoro-1-methylcyclopentyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,3-Difluoro-1-methylcyclopentyl)methanol” is a chemical compound with the CAS Number: 1784302-95-9 . It has a molecular weight of 150.17 .
Molecular Structure Analysis
The molecular structure of “(3,3-Difluoro-1-methylcyclopentyl)methanol” can be represented by the InChI Code: 1S/C7H12F2O/c1-6(5-10)2-3-7(8,9)4-6/h10H,2-5H2,1H3 . This indicates that the molecule consists of a cyclopentyl ring with two fluorine atoms and a methyl group attached to it.Physical And Chemical Properties Analysis
“(3,3-Difluoro-1-methylcyclopentyl)methanol” is a liquid at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
(3,3-Difluoro-1-methylcyclopentyl)methanol: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its difluoromethyl group can enhance the metabolic stability and lipophilicity of therapeutic agents . This compound can be used to introduce difluoromethyl groups into molecules, which is a common modification in drug design to improve pharmacokinetic properties .
Material Science
In material science, this compound’s unique structure could be utilized to synthesize polymers with specific properties. The presence of fluorine atoms can lead to materials with increased resistance to solvents and chemicals, making them suitable for specialized applications such as coatings or sealants .
Agrochemical Development
The difluoromethyl group is also significant in the development of agrochemicals. (3,3-Difluoro-1-methylcyclopentyl)methanol can be a precursor for the synthesis of herbicides and pesticides. The fluorine atoms can confer enhanced activity and selectivity towards target organisms .
Organic Synthesis Methodology
This compound can be used in organic synthesis methodologies as a building block for constructing complex molecules. It can undergo various chemical reactions, such as oxidation or coupling, to yield a diverse range of organic products .
Chemical Biology
In chemical biology, (3,3-Difluoro-1-methylcyclopentyl)methanol might be used to modify biomolecules. For example, it could be used to label proteins or nucleic acids, allowing researchers to study biological processes with high precision .
Analytical Chemistry
Due to its unique chemical properties, this compound can serve as a standard or reagent in analytical chemistry. It could be used in chromatography or mass spectrometry to help identify or quantify other compounds .
Environmental Chemistry
(3,3-Difluoro-1-methylcyclopentyl)methanol: could be investigated for its potential role in environmental chemistry, particularly in the degradation of pollutants. Its reactivity with various environmental contaminants could lead to the development of novel remediation strategies .
Fluorine Chemistry Research
Lastly, as a compound containing fluorine, it is of interest in the field of fluorine chemistry. Researchers can explore its reactivity and use it to develop new fluorination reactions or study the effects of fluorine incorporation into organic molecules .
Propiedades
IUPAC Name |
(3,3-difluoro-1-methylcyclopentyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O/c1-6(5-10)2-3-7(8,9)4-6/h10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVWEXBHWKIXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

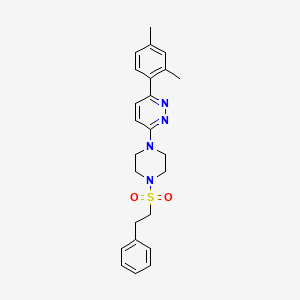

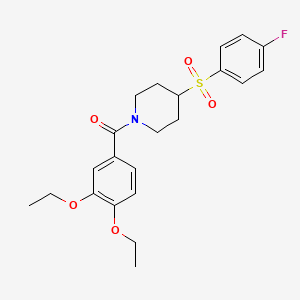
![3-[(3-chlorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2905585.png)
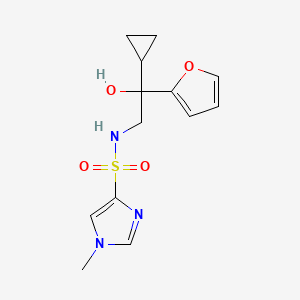
![6-Bromo-4-thia-2,5-diazatricyclo[7.5.0.0^{3,7}]tetradeca-1,3(7),5,8-tetraene](/img/structure/B2905589.png)
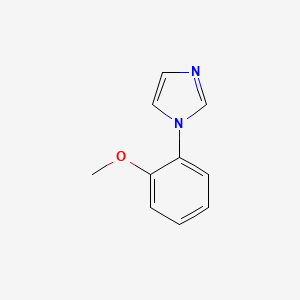
![2-(8-(4-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2905591.png)
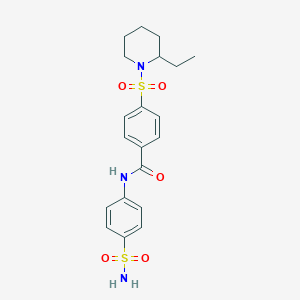
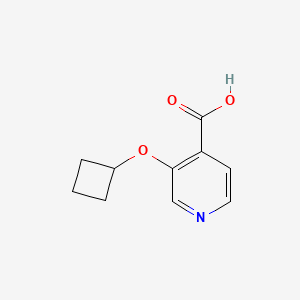
![7-(tert-butyl)-4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2905596.png)
